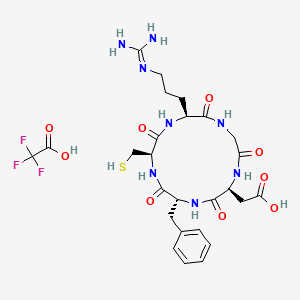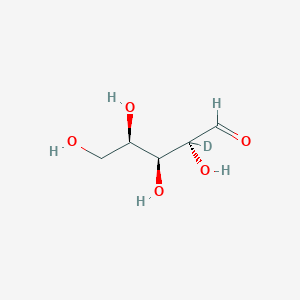
Xylose-d1-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylose-d1-4, also known as D-(+)-Xylose-d1-4, is a deuterium-labeled derivative of xylose. Xylose is a five-carbon aldose sugar that is commonly found in the hemicellulose component of plant cell walls. The deuterium labeling in this compound makes it a valuable tool in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1-4 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through rigorous purification steps, including crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Xylose-d1-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid.
Reduction: It can be reduced to xylitol, a sugar alcohol.
Isomerization: this compound can be isomerized to xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like Pd/C.
Isomerization: Enzymatic isomerization using xylose isomerase.
Major Products
Xylonic Acid: Formed through oxidation.
Xylitol: Formed through reduction.
Xylulose: Formed through isomerization.
Aplicaciones Científicas De Investigación
Xylose-d1-4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studies of carbohydrate metabolism and enzyme mechanisms.
Biology: Employed in research on plant cell wall biosynthesis and degradation.
Medicine: Utilized in diagnostic tests for malabsorption and metabolic disorders.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
Mecanismo De Acción
The mechanism of action of Xylose-d1-4 involves its incorporation into metabolic pathways where it undergoes various enzymatic reactions. The deuterium label allows researchers to track its conversion and interactions with enzymes. Key molecular targets include xylose isomerase and xylitol dehydrogenase, which play crucial roles in the isomerization and reduction of xylose, respectively.
Comparación Con Compuestos Similares
Similar Compounds
Xylonic Acid: An oxidized form of xylose.
Xylitol: A reduced form of xylose.
Xylulose: An isomer of xylose.
Uniqueness
Xylose-d1-4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium label allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding complex biochemical pathways.
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3D |
Clave InChI |
PYMYPHUHKUWMLA-NCPCKSJBSA-N |
SMILES isomérico |
[2H][C@](C=O)([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


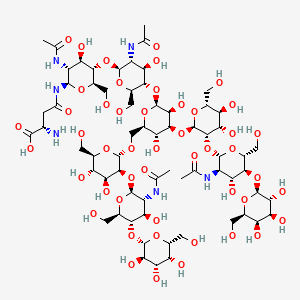
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
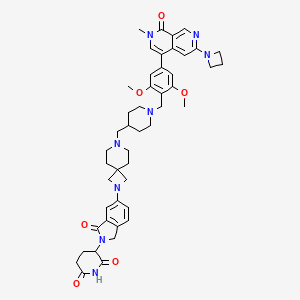
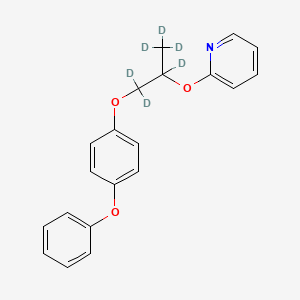
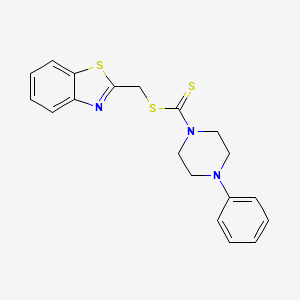
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
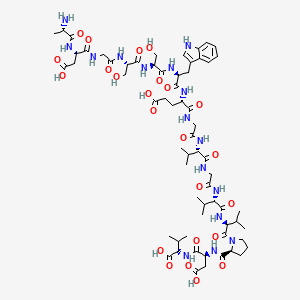
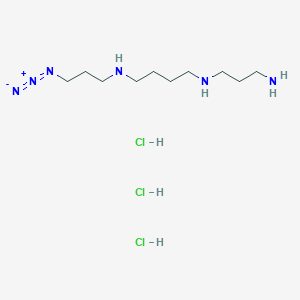
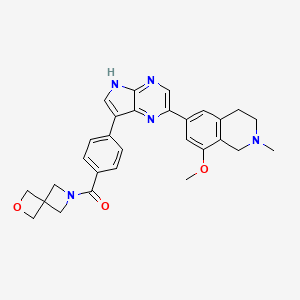
![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
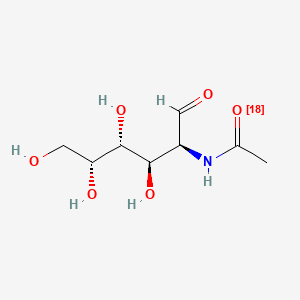
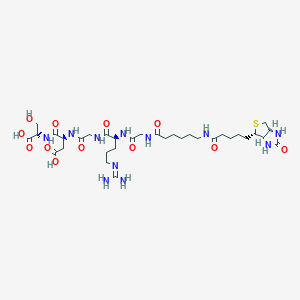
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
